molecular formula C11H14F3OP B2987147 1-Diethylphosphoryl-3-(trifluoromethyl)benzene CAS No. 2375268-27-0

1-Diethylphosphoryl-3-(trifluoromethyl)benzene

Cat. No.: B2987147
CAS No.: 2375268-27-0
M. Wt: 250.201
InChI Key: QNTDPXAMBNKYHV-UHFFFAOYSA-N
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Description

1-Diethylphosphoryl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H14F3OP It is characterized by the presence of a diethylphosphoryl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene typically involves the reaction of diethylphosphoryl chloride with 3-(trifluoromethyl)phenyl magnesium bromide. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Diethylphosphoryl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the diethylphosphoryl group to a phosphine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Diethylphosphoryl-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Diethylphosphoryl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The diethylphosphoryl group can act as a ligand, binding to metal centers in enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Diethylphosphoryl-4-(trifluoromethyl)benzene
  • 1-Diethylphosphoryl-2-(trifluoromethyl)benzene
  • 1-Diethylphosphoryl-3-(difluoromethyl)benzene

Comparison: 1-Diethylphosphoryl-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-diethylphosphoryl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTDPXAMBNKYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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